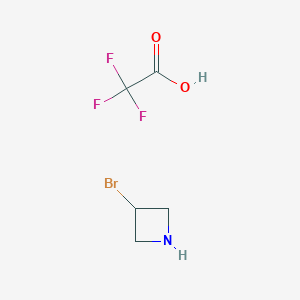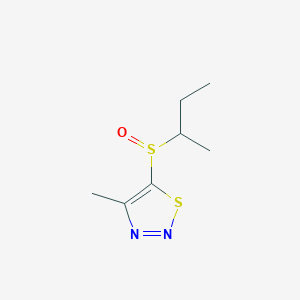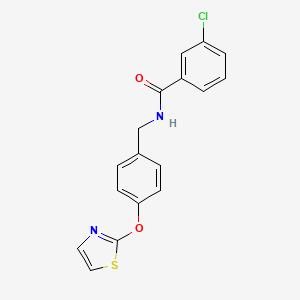
3-bromoazetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromoazetidine,trifluoroaceticacid is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure, which makes it highly reactive Trifluoroacetic acid is a strong organic acid with the formula CF₃COOH, widely used in organic synthesis and as a solvent
Wissenschaftliche Forschungsanwendungen
3-bromoazetidine,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Trifluoroacetic acid (TFA) is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be corrosive to metals, harmful if inhaled, and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Azetidines, the class of compounds to which 3-bromoazetidine belongs, are known for their potential in peptidomimetic and nucleic acid chemistry . They are often used as amino acid surrogates, implying that they may interact with proteins or enzymes in the body .
Mode of Action
Azetidines are known for their reactivity and versatility as heterocyclic synthons . They are excellent candidates for ring-opening and expansion reactions . The bromo-substituted carbon center in 3-Bromoazetidine trifluoroacetic acid could potentially undergo various chemical reactions, leading to interactions with its targets .
Biochemical Pathways
Azetidines are known to be involved in various catalytic processes, including henry, suzuki, sonogashira, and michael additions . The bromo-substituted carbon center in 3-Bromoazetidine trifluoroacetic acid could potentially interact with these pathways .
Result of Action
The compound’s potential in peptidomimetic and nucleic acid chemistry suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The action of 3-Bromoazetidine trifluoroacetic acid could potentially be influenced by various environmental factors. For instance, the presence of the trifluoroacetic acid moiety could make the compound more stable and resistant to environmental degradation . .
Biochemische Analyse
Biochemical Properties
Azetidines, the family to which this compound belongs, are known for their potential in various biochemical reactions . They are excellent candidates for ring-opening and expansion reactions .
Cellular Effects
Trifluoroacetic acid, a component of this compound, has been found to exhibit liver toxicity in mammalian toxicity studies . It is also suggested that trifluoroacetic acid could have an impact on human fertility and child development .
Molecular Mechanism
Azetidines are known to undergo various synthetic transformations . For instance, the refluxing of a related compound in a less nucleophilic solvent such as isopropanol afforded 3-bromoazetidine as the sole product .
Temporal Effects in Laboratory Settings
It is known that trifluoroacetic acid is a persistent pollutant in the environment .
Dosage Effects in Animal Models
Trifluoroacetic acid has been found to exhibit low acute toxicity and mild liver hypertrophy as the lead effect in oral repeated dose studies in rats .
Metabolic Pathways
Azetidines are known to be involved in various synthetic transformations .
Transport and Distribution
Trifluoroacetic acid is known to be a highly mobile contaminant present in low concentrations in ocean and rainwater .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoazetidine typically involves the bromination of azetidine derivatives. One common method is the treatment of azetidine with bromine in the presence of a suitable solvent, such as isopropanol. The reaction is carried out under reflux conditions to ensure complete bromination . Another approach involves the use of imines, which are treated with lithium aluminum hydride (LAH) in diethyl ether to yield 3-Bromoazetidine .
Industrial Production Methods
Industrial production of 3-bromoazetidine,trifluoroaceticacid may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a solvent and reagent in these processes ensures high yields and purity of the final product. The scalability of these methods allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromoazetidine,trifluoroaceticacid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in 3-Bromoazetidine can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form various derivatives.
Ring-Opening Reactions: Due to the strained ring structure of azetidine, the compound readily undergoes ring-opening reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Bromine: Used for the bromination of azetidine.
Lithium Aluminum Hydride (LAH): Employed in the reduction of imines to form 3-Bromoazetidine.
Nucleophiles: Such as amines, thiols, and alcohols, used in substitution reactions.
Major Products Formed
Substituted Azetidines: Formed through substitution reactions.
Open-Chain Derivatives: Resulting from ring-opening reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but lacking the trifluoromethyl group.
Trifluoroacetic Acid: A strong organic acid used in various chemical reactions but without the azetidine ring.
Uniqueness
3-bromoazetidine,trifluoroaceticacid is unique due to the combination of the strained azetidine ring and the electron-withdrawing trifluoromethyl group.
Eigenschaften
IUPAC Name |
3-bromoazetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPLZUNZXZZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)
![1-(3-chloro-4-fluorophenyl)-4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazine](/img/structure/B2430105.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)
